molecular formula C14H20Cl2N2O B1519744 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride CAS No. 1185296-68-7

2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride

Cat. No.: B1519744
CAS No.: 1185296-68-7
M. Wt: 303.2 g/mol
InChI Key: GAERDZOPWSPGPS-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride is a chemical compound with the molecular formula C15H20ClN2O·HCl It is a derivative of acetamide and contains a chloro group, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-piperidin-1-ylmethyl-phenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The chloro group can be reduced to form an amine.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Phenolic derivatives such as 4-piperidin-1-ylmethyl-phenol.

  • Reduction: Amines such as 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide.

  • Substitution: Substituted piperidines or other derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be used in the study of biological systems, particularly in the investigation of enzyme inhibitors or receptor ligands.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system or chemical process being studied.

Comparison with Similar Compounds

  • 4-Chloro-N-(2-phenyl-2-piperidin-1-yl-ethyl)-benzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of an acetamide group.

  • 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide: This is the parent compound without the hydrochloride salt.

Uniqueness: 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O.ClH/c15-10-14(18)16-13-6-4-12(5-7-13)11-17-8-2-1-3-9-17;/h4-7H,1-3,8-11H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAERDZOPWSPGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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